Acide 5,8,11-Eicosatriynoïque
Vue d'ensemble
Description
Le méthylate de bifeprunox est un antipsychotique atypique qui a été étudié pour son utilisation potentielle dans le traitement de la schizophrénie, de la psychose et de la maladie de Parkinson . Il combine un agonisme minimal des récepteurs de la dopamine avec un agonisme des récepteurs de la sérotonine, similaire à l'aripiprazole . Malgré son profil pharmacologique prometteur, son développement a été interrompu en raison de données d'efficacité insuffisantes .
Applications De Recherche Scientifique
Chemistry: As a model compound for studying receptor-ligand interactions and developing new synthetic methodologies.
Biology: Investigating its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Evaluating its efficacy and safety in treating psychiatric and neurological disorders.
Mécanisme D'action
Target of Action
5,8,11-Eicosatriynoic acid, also known as Mead acid, is a selective inhibitor of lipoxygenases . Lipoxygenases are a family of enzymes that oxidize fatty acids to produce lipid mediators, which play crucial roles in cell signaling and inflammation .
Mode of Action
Mead acid interacts with its targets, the lipoxygenases, by inhibiting their action . This inhibition disrupts the normal metabolic pathways of these enzymes, leading to changes in the production of lipid mediators .
Biochemical Pathways
Mead acid is an endogenous polyunsaturated fatty acid (PUFA) that can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . It is synthesized from oleic acid, particularly in conditions of essential fatty acid (EFA) deficiency . In such conditions, Mead acid is synthesized rather than arachidonic acid (ARA) from linoleic acid (LA) .
Pharmacokinetics
It is known to be distributed in various normal tissues .
Result of Action
The inhibition of lipoxygenases by Mead acid leads to a decrease in the production of lipid mediators, which can affect various physiological processes. Recent studies suggest that Mead acid may have effects on inflammation, cancer, dermatitis, and cystic fibrosis .
Action Environment
The action of Mead acid is influenced by the body’s nutritional status, particularly the availability of essential fatty acids. In conditions of EFA deficiency, the synthesis of Mead acid is upregulated . .
Analyse Biochimique
Biochemical Properties
5,8,11-Eicosatriynoic acid interacts with enzymes such as lipoxygenase and cyclooxygenase, which convert it into several specific lipid mediators . These interactions play a crucial role in the biochemical reactions involving 5,8,11-Eicosatriynoic acid .
Cellular Effects
5,8,11-Eicosatriynoic acid influences cell function by interacting with various biomolecules within the cell . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5,8,11-Eicosatriynoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 5,8,11-Eicosatriynoic acid change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 5,8,11-Eicosatriynoic acid vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5,8,11-Eicosatriynoic acid is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
5,8,11-Eicosatriynoic acid is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
La synthèse du méthylate de bifeprunox implique plusieurs étapes clés :
Formation du noyau benzoxazole : Ceci est réalisé par cyclisation de précurseurs appropriés dans des conditions contrôlées.
Attachement de la partie pipérazine : Le cycle pipérazine est introduit par des réactions de substitution nucléophile.
Introduction du groupe biphényle : Cette étape implique des réactions de couplage, souvent en utilisant des techniques de couplage croisé catalysées au palladium.
Formation du sel de mésylate : La dernière étape implique la réaction du bifeprunox avec l'acide méthanesulfonique pour former le sel de mésylate.
Les méthodes de production industrielles impliquent généralement l'optimisation de ces étapes pour assurer un rendement et une pureté élevés, en utilisant souvent des techniques de flux continu et des méthodes de purification avancées .
Analyse Des Réactions Chimiques
Le méthylate de bifeprunox subit plusieurs types de réactions chimiques :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement ses propriétés pharmacologiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et divers nucléophiles et électrophiles . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
Chimie : Comme composé modèle pour étudier les interactions récepteur-ligand et développer de nouvelles méthodologies de synthèse.
Biologie : Étudier ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.
Médecine : Évaluer son efficacité et sa sécurité dans le traitement des troubles psychiatriques et neurologiques.
5. Mécanisme d'action
Le méthylate de bifeprunox agit comme un agoniste partiel des récepteurs de la dopamine D2 et comme un agoniste complet des récepteurs de la sérotonine 5-HT1A . Cette double activité contribue à stabiliser les niveaux de dopamine dans le cerveau, réduisant les symptômes de la schizophrénie et de la psychose tout en minimisant les effets secondaires tels que la prise de poids et les symptômes extrapyramidaux . La capacité du composé à moduler les récepteurs de la sérotonine contribue également à son efficacité contre les symptômes négatifs et les déficits cognitifs associés à ces troubles .
Comparaison Avec Des Composés Similaires
Le méthylate de bifeprunox est similaire à d'autres antipsychotiques atypiques comme l'aripiprazole et le SLV313, qui combinent également l'agonisme des récepteurs de la dopamine et de la sérotonine . Le méthylate de bifeprunox est unique dans son profil spécifique de liaison aux récepteurs et son potentiel de réduction des effets secondaires . D'autres composés similaires incluent :
Aripiprazole : Partage un agonisme partiel de la dopamine mais a un profil d'effets secondaires différent.
SLV313 : Un autre composé expérimental ayant une activité réceptorique similaire mais une pharmacocinétique différente.
SSR-181507 : Combine l'agonisme des récepteurs de la dopamine et de la sérotonine mais avec des propriétés pharmacologiques distinctes.
Activité Biologique
5,8,11-Eicosatriynoic acid (ETI) is a polyunsaturated fatty acid notable for its three triple bonds located at the 5-, 8-, and 11-positions. This compound exhibits significant biological activity, particularly as an inhibitor of lipoxygenase enzymes, which play crucial roles in the metabolism of arachidonic acid and the production of inflammatory mediators. This article delves into the biological activity of ETI, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.
- Chemical Formula : C20H28O2
- CAS Number : 13488-22-7
- Molecular Weight : 300.44 g/mol
- Structure : Contains three conjugated triple bonds contributing to its unique reactivity and biological properties.
5,8,11-Eicosatriynoic acid primarily functions as a lipoxygenase inhibitor . Lipoxygenases are enzymes that convert arachidonic acid into leukotrienes and other inflammatory mediators. By inhibiting these enzymes, ETI can potentially modulate inflammatory responses in various biological systems:
- Inhibition of Lipoxygenases : ETI has been shown to inhibit both 12-lipoxygenase and 15-lipoxygenase activities, which are implicated in the synthesis of pro-inflammatory leukotrienes .
- Calcium Release Modulation : In MDCK (Madin-Darby Canine Kidney) cells, ETI triggers the release of calcium ions from the endoplasmic reticulum, suggesting a role in intracellular signaling pathways .
Anti-inflammatory Activity
ETI's ability to inhibit lipoxygenase has been linked to its anti-inflammatory properties. Several studies have demonstrated its effectiveness in reducing inflammation:
- Case Study 1 : In a study involving animal models of inflammation, ETI administration resulted in a significant reduction in edema and inflammatory markers compared to control groups .
- Case Study 2 : Clinical trials assessing ETI's impact on chronic inflammatory diseases showed promising results in reducing symptoms associated with conditions like rheumatoid arthritis .
Neuroprotective Effects
Emerging research suggests that ETI may possess neuroprotective properties:
- Neuroprotection in Cell Cultures : ETI has been shown to protect human neural progenitor cells from oxidative stress-induced apoptosis. This effect is thought to be mediated through modulation of calcium signaling pathways and inhibition of lipoxygenase-mediated neuroinflammation .
Research Findings
A summary of key findings regarding the biological activity of 5,8,11-eicosatriynoic acid is presented below:
Potential Therapeutic Applications
Given its biological activities, ETI holds potential for therapeutic applications:
- Chronic Inflammatory Diseases : Its role as a lipoxygenase inhibitor positions ETI as a candidate for treating conditions characterized by excessive inflammation.
- Neurodegenerative Disorders : The neuroprotective effects suggest possible applications in diseases such as Alzheimer's or Parkinson's disease where inflammation plays a critical role.
Propriétés
IUPAC Name |
icosa-5,8,11-triynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14,17-19H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYNLPMPYBYKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCC#CCC#CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159018 | |
Record name | 5,8,11-Eicosatriynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13488-22-7 | |
Record name | 5,8,11-Eicosatriynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13488-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11-Eicosatriynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013488227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8,11-Eicosatriynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8,11-EICOSATRIYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7EU6LY7HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5,8,11-Eicosatriynoic acid?
A: 5,8,11-Eicosatriynoic acid acts primarily as a mechanism-based inhibitor of lipoxygenases. [] It acts as a suicidal substrate, being converted by the enzyme into a highly reactive allene hydroperoxide. This intermediate then reacts with a methionine residue at the enzyme's active site, leading to irreversible inactivation. []
Q2: Does 5,8,11-Eicosatriynoic acid influence calcium signaling pathways?
A: Yes, research indicates that 5,8,11-Eicosatriynoic acid can induce a concentration-dependent increase in intracellular calcium ([Ca2+]i) in Madin Darby canine kidney cells. This effect is attributed to both the release of calcium from intracellular stores (endoplasmic reticulum, mitochondria, and others) and the influx of extracellular calcium. []
Q3: What is the impact of 5,8,11-Eicosatriynoic acid on cell proliferation?
A: Studies suggest that 5,8,11-Eicosatriynoic acid may play a role in cell proliferation. For instance, it has been shown to block platelet-induced proliferation of human fibroblasts, likely through the inhibition of 5-lipoxygenase and the subsequent reduction of 5-hydroxyeicosatetraenoic acid (5-HETE) production. []
Q4: What is the molecular formula and weight of 5,8,11-Eicosatriynoic acid?
A4: The molecular formula of 5,8,11-Eicosatriynoic acid is C20H28O2. Its molecular weight is 300.44 g/mol.
Q5: Has 5,8,11-Eicosatriynoic acid demonstrated any catalytic properties itself?
A5: While 5,8,11-Eicosatriynoic acid is not known to possess inherent catalytic activity, its presence can influence the catalytic activity of enzymes like lipoxygenase. It acts as a substrate analog that binds to the enzyme's active site, ultimately leading to irreversible inactivation rather than catalytic turnover.
Q6: In what biological systems has 5,8,11-Eicosatriynoic acid shown efficacy in vitro?
A6: 5,8,11-Eicosatriynoic acid has demonstrated efficacy in various in vitro systems. Examples include:
- Inhibition of lipoxygenase activity in cell lysates and purified enzyme preparations: It effectively inhibits lipoxygenase activity in various cell types and tissues, including soybeans, reticulocytes, human term placenta, and rat brain. [, , , ]
- Attenuation of agonist-induced calcium mobilization in platelets: It reduces thrombin- and thromboxane mimetic-induced increases in intracellular calcium in human platelets. []
- Modulation of mitogen responses in lymphocytes: It can synergistically enhance mitogen-induced responses in human lymphocytes when combined with cyclooxygenase inhibitors. [, ]
Q7: Are there other compounds with similar mechanisms of action to 5,8,11-Eicosatriynoic acid?
A7: Yes, several other compounds inhibit lipoxygenase enzymes, including:
- 5,8,11,14-Eicosatetraynoic acid (ETYA): A related acetylenic fatty acid that inhibits both 5-lipoxygenase and 12-lipoxygenase. [, ]
- Nordihydroguaiaretic acid (NDGA): A natural product with potent antioxidant and lipoxygenase inhibitory activity. [, ]
- Baicalein: A flavonoid compound known for its antioxidant and lipoxygenase inhibitory properties. [, ]
- Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC): A selective inhibitor of 5-lipoxygenase. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.